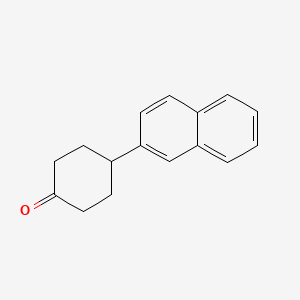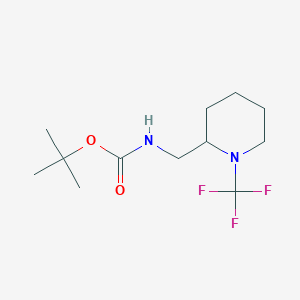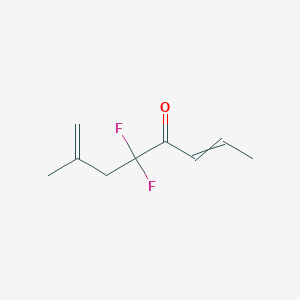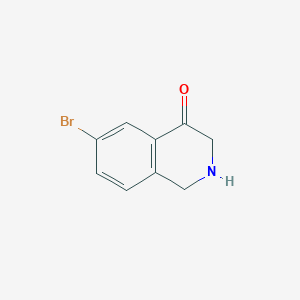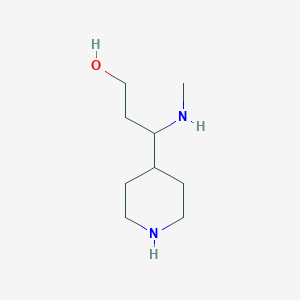
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol is a chemical compound that features a piperidine ring substituted with a methylamino group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination or other suitable methods.
Attachment of the Propanol Chain: The propanol chain is attached through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone back to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring or the propanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
科学的研究の応用
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of pharmaceuticals or other chemical products.
作用機序
The mechanism of action for compounds like 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
3-(Methylamino)-3-(piperidin-4-yl)propan-2-ol: Similar structure with a different position of the hydroxyl group.
3-(Methylamino)-3-(piperidin-4-yl)butan-1-ol: Similar structure with a longer carbon chain.
Uniqueness
The uniqueness of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol lies in its specific substitution pattern and functional groups, which may confer unique biological or chemical properties compared to similar compounds.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
3-(methylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-10-9(4-7-12)8-2-5-11-6-3-8/h8-12H,2-7H2,1H3 |
InChIキー |
COZWDHLMFSMWKL-UHFFFAOYSA-N |
正規SMILES |
CNC(CCO)C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


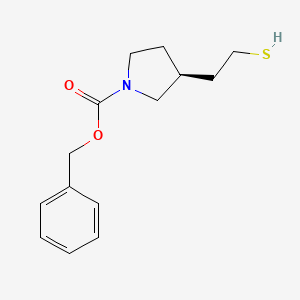
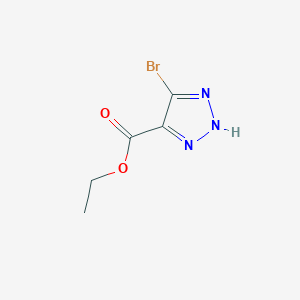
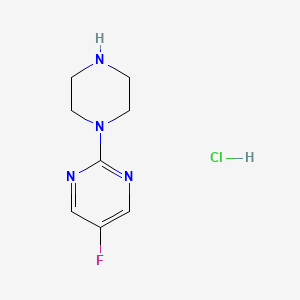
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
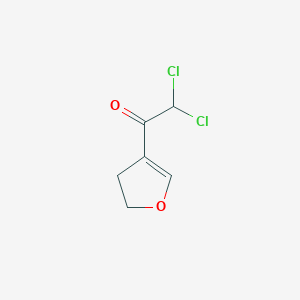
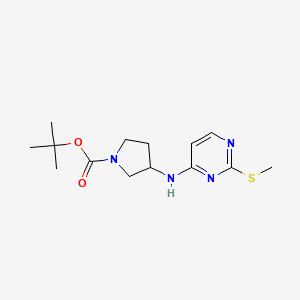
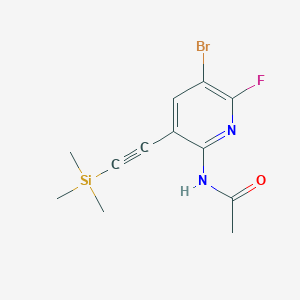
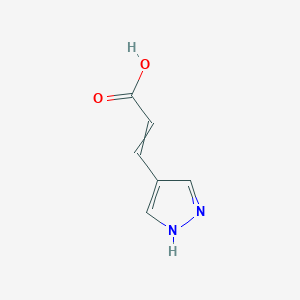
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
